molecular formula C17H24N6O B2632456 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941875-30-5

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2632456
CAS No.: 941875-30-5
M. Wt: 328.42
InChI Key: VLPSWYDCJGUBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound developed for research applications, particularly in the field of agrochemicals. This urea-tetrazole derivative is designed for investigating novel solutions for plant protection. Tetrazole and urea moieties are recognized in medicinal and agricultural chemistry for their diverse biological activities. Research on analogous structures indicates potential interest in such compounds for managing phytopathogenic diseases . The molecular structure integrates a cyclohexyl group and a 3,4-dimethylphenyl-substituted tetrazole, which may influence its binding affinity and overall bioactivity profile. Researchers can utilize this compound to explore its mechanism of action, which may involve interference with fungal or other pest biological processes, a common trait associated with many urea-derived agrochemicals . Studies on the photodegradation pathways of pesticides are crucial for understanding the environmental fate of such compounds, and this material may serve as a subject for such advanced oxidation process (AOP) studies . This product is strictly for research purposes in laboratory settings and is not intended for human, animal, or commercial agricultural use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-cyclohexyl-3-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-12-8-9-15(10-13(12)2)23-16(20-21-22-23)11-18-17(24)19-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H2,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSWYDCJGUBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents such as water or ethanol.

Major Products Formed

    Oxidation: The major products may include oxidized derivatives of the cyclohexyl and dimethylphenyl groups.

    Reduction: Reduced forms of the compound, potentially with altered functional groups.

    Substitution: New compounds with substituted functional groups, depending on the nucleophile used.

Scientific Research Applications

Drug Discovery

Tetrazole derivatives are recognized for their role as bioisosteres of carboxylic acids, enhancing the pharmacological profiles of drug candidates. The tetrazole ring can improve solubility and metabolic stability while maintaining biological activity. Research indicates that compounds like 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea may exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Anticancer Activity
A study demonstrated that tetrazole derivatives exhibited cytotoxic effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. The synthesized compounds showed IC50 values lower than those of established chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .

Targeted Protein Degradation

Recent advancements in targeted protein degradation highlight the potential of tetrazole-containing compounds in therapeutic applications. The incorporation of this compound into multicomponent reactions has shown promise in developing novel scaffolds for drug-like properties. These compounds can potentially modulate the degradation of specific proteins involved in disease pathways .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs), which facilitate the construction of complex molecules from multiple reactants in a single step. This approach is advantageous for developing libraries of related compounds efficiently.

Table: Overview of Synthetic Methods

MethodYield (%)Conditions
Ugi Reaction70–94Room Temperature
Microwave-Assisted Synthesis85Under Controlled Heating
Ultrasonic-Assisted Synthesis75Mild Conditions

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrazole and Urea Motifs

Compound 11n (from ):

1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea

  • Key Differences :
    • Replaces the tetrazole-methyl group with a thiazole-piperazine-hydrazinyl chain.
    • Retains the 3,4-dimethylphenyl substituent but introduces a bulky heterocyclic system.
  • Impact : The thiazole-piperazine moiety likely enhances solubility and introduces additional hydrogen-bonding sites, but may reduce membrane permeability compared to the tetrazole-methyl group in the target compound .
Hypoglycemic Tetrazolyl-Phenyl Ureas ():

Compounds such as 1-[2-(1H-Tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas (Table 1 in )

  • Key Similarities: Share the tetrazole-phenyl-urea scaffold.
  • Key Differences :
    • Substituents on R1 (e.g., trifluoromethyl, chloro) and R2 (e.g., ethyl, phenyl) vary, affecting potency and selectivity.
    • The target compound’s cyclohexyl group may confer higher lipophilicity than aryl R2 groups, influencing pharmacokinetics .

Urea Derivatives with Heterocyclic Modifications

SI98 ():

1-[5-(4-Methoxyphenyl)-1H-pyrazol-3-yl]-3-[4-(trifluoromethyl)phenyl]urea

  • Key Differences :
    • Replaces tetrazole with a pyrazole ring.
    • The 4-trifluoromethylphenyl group is strongly electron-withdrawing, contrasting with the electron-donating 3,4-dimethylphenyl in the target compound.
Candesartan Cilexetil Related Compound B ():

1-[(Cyclohexyloxy)carbonyl]oxy}ethyl 3-{[2'-(1H-tetrazol-5-yl)-biphenyl-4-yl]methyl}-2-oxo-benzimidazole carboxylate

  • Key Similarities :
    • Contains a tetrazole-biphenyl system and cyclohexyl group.
  • Key Differences :
    • Incorporates a benzimidazole-carboxylate core instead of urea.
    • Designed as an angiotensin II receptor antagonist, highlighting divergent therapeutic applications .
Physicochemical Data :
Property Target Compound Compound 11n Hypoglycemic Urea (R1=CF3)
Molecular Formula C18H24N6O C31H34N8O3S C17H15F3N6O
Molecular Weight (g/mol) 356.43 622.72 376.34
Key Functional Groups Urea, Tetrazole Urea, Thiazole Urea, Tetrazole, Trifluoromethyl
LogP (Predicted) ~3.5 ~2.8 ~2.9

Structure-Activity Relationship (SAR) Insights

Tetrazole vs. Thiazole/Pyrazole :

  • Tetrazole-containing compounds exhibit superior metabolic stability compared to thiazole/pyrazole analogs due to resistance to oxidative degradation .

Substituent Effects :

  • Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance hydrophobic interactions but may reduce solubility.
  • Cyclohexyl groups improve membrane permeability over aromatic R2 substituents .

Urea Linkage :

  • Critical for hydrogen bonding; modifications (e.g., thiourea) reduce affinity in hypoglycemic models .

Biological Activity

1-Cyclohexyl-3-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)urea, commonly referred to as compound 941875-30-5, is a synthetic urea derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H24N6O
  • Molecular Weight : 328.4 g/mol
  • CAS Number : 941875-30-5
PropertyValue
Molecular FormulaC17H24N6O
Molecular Weight328.4 g/mol
CAS Number941875-30-5

Pharmacological Activities

Research indicates that this compound exhibits various biological activities:

1. Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal (HT-29) and renal (TK-10) cancers. These compounds often induce apoptosis and inhibit cell proliferation through various pathways such as the modulation of the PI3K/Akt signaling pathway .

2. Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Research on related tetrazole derivatives indicates that they possess notable antibacterial and antifungal properties. For example, some derivatives have been tested against common pathogens and exhibited effective inhibition of growth at low concentrations .

3. Anti-inflammatory Effects
Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that tetrazole-containing compounds can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of this compound is believed to be mediated through several mechanisms:

1. Enzyme Inhibition
Tetrazole derivatives often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation. For example, they may inhibit enzymes involved in nucleic acid synthesis or metabolic pathways essential for tumor growth.

2. Receptor Interaction
The compound may interact with specific receptors involved in cellular signaling pathways, thereby influencing cellular responses to external stimuli.

Case Studies

Several case studies highlight the efficacy of tetrazole derivatives similar to this compound:

Case Study 1: Anticancer Efficacy
In a study evaluating various tetrazole derivatives against HT-29 colorectal cancer cells, one derivative demonstrated an IC50 value of 10 µM, indicating strong cytotoxicity compared to control groups . The mechanism was linked to apoptosis induction via caspase activation.

Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial effects of a series of tetrazole compounds against Staphylococcus aureus and Candida albicans. The results showed that certain compounds inhibited bacterial growth by over 50% at concentrations as low as 20 µg/mL .

Q & A

Q. How should researchers design experiments to minimize batch-to-batch variability in compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs, e.g., reflux time) via factorial design (2^k). Use PAT tools (e.g., in-line FTIR) for real-time monitoring. Establish acceptance criteria (e.g., ≥95% purity by HPLC) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.